molecular formula C18H15BrN2 B4897674 4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline

4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline

Cat. No.: B4897674
M. Wt: 339.2 g/mol
InChI Key: KLJWWEBUVKJULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a benzene ring, which is further connected to a pyridine ring through a phenylmethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(pyridin-2-ylmethyl)aniline: Similar structure but with the pyridine ring attached at a different position.

    4-bromo-N,N-bis(4-(pyridin-4-yl)phenyl)aniline:

Uniqueness

4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2/c19-16-6-8-17(9-7-16)21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13,18,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJWWEBUVKJULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.